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Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1139454

Abstract

ENMD-2076 is a multi-targeted small molecule kinase inhibitor with a dual mechanism of
action, exhibiting both anti-proliferative and anti-angiogenic properties. Developed for oral
administration, it has shown potent inhibitory activity against Aurora A kinase, a critical regulator
of mitosis, as well as a variety of receptor tyrosine kinases involved in angiogenesis, such as
Vascular Endothelial Growth Factor Receptors (VEGFRS) and Fibroblast Growth Factor
Receptors (FGFRSs). This technical guide provides a comprehensive overview of the discovery,
synthesis, mechanism of action, and preclinical evaluation of ENMD-2076, tailored for
researchers, scientists, and professionals in the field of drug development.

Discovery and Rationale

ENMD-2076 was identified through a targeted drug discovery program aimed at developing
novel anti-cancer agents with a multi-faceted mechanism of action. The primary target, Aurora
A kinase, is a serine/threonine kinase that plays a pivotal role in cell cycle regulation,
particularly during mitosis. Its overexpression is frequently observed in a wide range of human
cancers and is often associated with poor prognosis. The rationale for targeting Aurora A was to
induce mitotic arrest and subsequent apoptosis in rapidly dividing tumor cells.

In addition to its potent activity against Aurora A, ENMD-2076 was found to inhibit a panel of
receptor tyrosine kinases essential for angiogenesis, the process by which new blood vessels
are formed to supply nutrients to tumors. By co-targeting both proliferation and angiogenesis,
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ENMD-2076 was designed to offer a more robust anti-tumor effect compared to single-target
agents.

Chemical Synthesis

ENMD-2076 is a synthetic pyrimidine-based compound. While the precise, step-by-step
synthesis protocol is proprietary and typically detailed in patents, the general synthetic strategy
for this class of molecules involves the construction of the core pyrimidine scaffold followed by
the addition of various side chains through coupling reactions. The synthesis of 4-
aminopyrimidine derivatives, a common scaffold in kinase inhibitors, often starts from materials
like ethyl 3-ethoxypropionate and involves multi-step reactions. The development of ENMD-
2076 as a tartrate salt was a key step in its formulation as an orally bioavailable drug.

Mechanism of Action and Signaling Pathways

ENMD-2076 exerts its anti-neoplastic effects through the inhibition of two critical pathways in
cancer progression: cell cycle regulation and angiogenesis.

« Inhibition of Mitosis: ENMD-2076 is a potent and selective inhibitor of Aurora A kinase. By
inhibiting Aurora A, it disrupts the formation of the mitotic spindle, leading to cell cycle arrest
in the G2/M phase and ultimately inducing apoptosis in cancer cells.

« Inhibition of Angiogenesis: The compound also targets key receptor tyrosine kinases that
drive angiogenesis, including VEGFR2/KDR, FGFR1, and FGFR2. This blockade of pro-
angiogenic signaling pathways impedes the formation of new blood vessels within the tumor
microenvironment, thereby restricting tumor growth and metastasis.

The dual inhibition of these pathways is illustrated in the following diagram:
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Caption: Dual inhibitory mechanism of ENMD-2076.

Preclinical Data
In Vitro Kinase Inhibition

ENMD-2076 has demonstrated potent inhibitory activity against a range of kinases. The half-
maximal inhibitory concentrations (IC50) are summarized below.
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Kinase Target IC50 (nM)
Aurora A 14

FIt3 1.86-3
Src 23
VEGFR2/KDR 15-58.2
FGFR1 38-92.7
FGFR2 67 -70.8
PDGFRa 56.4 - 59
Aurora B 350

c-Kit 100 - 350

In Vitro Anti-proliferative Activity

The anti-proliferative effects of ENMD-2076 have been evaluated across a broad panel of
human cancer cell lines. The concentration required for 50% growth inhibition (GI50) is
presented for selected cell lines.

Cell Line Cancer Type GI50 (uM)
HCT-116 Colon 0.025-0.7
HT-29 Colon 0.025-0.7
A375 Melanoma 0.025-0.7
MDA-MB-231 Breast 0.025-0.7
MV4;11 Leukemia 0.025-0.7
HL60 Leukemia 0.025-0.7

In Vivo Anti-tumor Efficacy
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ENMD-2076 has shown significant single-agent anti-tumor activity in various human tumor

xenograft models in mice.

Tumor Growth Inhibition

Tumor Model Dosing Schedule (oral)

(%)
HCT-116 (Colon) 100-200 mg/kg/day Significant inhibition/regression
HT-29 (Colon) 100-200 mg/kg/day Significant inhibition/regression
MDA-MB-231 (Breast) 75-302 mg/kg/day Significant inhibition/regression
A375 (Melanoma) 100-200 mg/kg/day Significant inhibition/regression
H929 (Multiple Myeloma) 50-200 mg/kg/day Dose-dependent inhibition

Experimental Protocols
In Vitro Kinase Assay

The inhibitory activity of ENMD-2076 against target kinases is determined using a biochemical

assay that measures the amount of ADP produced, which is directly proportional to kinase

activity.

© 2025 BenchChem. All rights reserved.

5/10

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Prepare reaction mixture: Add serially diluted ENMD-2076
Kinase, Substrate, ATP in buffer to microplate wells

‘

Initiate reaction by adding
kinase mixture to wells

|

Incubate at 30°C for a defined period
(e.g., 60 minutes)

'

Terminate reaction and add
ADP detection reagent (e.g., ADP-Glo™)

'

Measure luminescence

'

Calculate % inhibition and
determine IC50 value

Click to download full resolution via product page
Caption: Workflow for an in vitro kinase inhibition assay.
Methodology:

o Preparation: All reagents, including the kinase, substrate, and ATP, are prepared in a suitable
kinase buffer (e.g., Tris-HCI, pH 7.5, with MgCI2).

e Compound Plating: ENMD-2076 is serially diluted in DMSO and then added to the wells of a
384-well microplate. Control wells contain DMSO only.

o Kinase Reaction: The kinase reaction is initiated by adding the kinase, substrate, and ATP
mixture to the wells. The final ATP concentration is typically at or near the Km value for the

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1139454?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

specific kinase.

 Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a duration that
ensures the reaction is within the linear range (e.g., 30-60 minutes).

o Detection: The reaction is stopped, and an ADP detection reagent (such as ADP-Glo™) is
added. This reagent converts the ADP generated into a luminescent signal.

o Data Analysis: The luminescence is measured using a plate reader. The percentage of
kinase activity inhibition is calculated relative to the DMSO control, and IC50 values are
determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (Sulforhodamine B Assay)

The anti-proliferative effect of ENMD-2076 on adherent cancer cell lines is measured using the
sulforhodamine B (SRB) assay, which quantifies total cellular protein content.

Methodology:

o Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to
adhere overnight.

e Drug Treatment: The cells are treated with a range of concentrations of ENMD-2076 for a
specified duration (e.g., 72-96 hours).

o Cell Fixation: The cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well
and incubating at 4°C for 1 hour.

e Staining: The plates are washed with water and air-dried. The fixed cells are then stained
with 0.4% SRB solution for 30 minutes at room temperature.

e Washing: Unbound dye is removed by washing the plates multiple times with 1% acetic acid.

e Solubilization: The plates are air-dried, and the protein-bound SRB dye is solubilized by
adding 10 mM Tris base solution to each well.

o Absorbance Measurement: The absorbance is read at approximately 510-565 nm using a
microplate reader.
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» Data Analysis: The GI50 value is calculated from the dose-response curve of absorbance
versus drug concentration.

In Vivo Xenograft Studies

The anti-tumor efficacy of ENMD-2076 in vivo is evaluated in immunocompromised mice
bearing human tumor xenografts.

Implant human tumor cells
subcutaneously into
immunocompromised mice

!

Allow tumors to grow to a
predetermined volume
(e.g., 100-200 mma3)

'

Randomize mice into
vehicle control and
ENMD-2076 treatment groups

.

Administer ENMD-2076 orally
according to the defined
dose and schedule

!

Measure tumor volume and
body weight regularly
(e.g., 2-3 times per week)

'

At study endpoint, euthanize mice
and excise tumors for analysis

'

Calculate Tumor Growth
Inhibition (TGI)
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Caption: General workflow for in vivo xenograft efficacy studies.

Methodology:

Tumor Implantation: A suspension of human tumor cells is injected subcutaneously into the
flank of immunocompromised mice (e.g., nude or SCID mice).

Tumor Growth and Staging: Tumors are allowed to grow to a specified size (e.g., 100-200
mm3). Tumor volume is calculated using the formula: (Length x Width?) / 2.

Randomization and Treatment: Mice are randomized into groups to receive either vehicle
control or ENMD-2076. The drug is typically administered orally once dalily.

Monitoring: Tumor volumes and mouse body weights are measured regularly throughout the
study to assess efficacy and toxicity.

Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time
point), the mice are euthanized. Tumors are excised, weighed, and may be used for further
pharmacodynamic analysis (e.g., Western blotting for target modulation).

Efficacy Calculation: The anti-tumor efficacy is typically expressed as the percentage of
Tumor Growth Inhibition (TGI).

Conclusion

ENMD-2076 is a potent, orally bioavailable kinase inhibitor that targets both cell proliferation

and angiogenesis through the inhibition of Aurora A and various receptor tyrosine kinases. Its

robust preclinical activity, demonstrated in a wide array of in vitro and in vivo models, has

established a strong foundation for its clinical investigation as a promising anti-cancer

therapeutic. The detailed protocols and comprehensive data presented in this guide serve as a

valuable resource for the scientific and drug development communities.

To cite this document: BenchChem. [Discovery and Synthesis of ENMD-2076: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1139454?utm_src=pdf-body-img
https://www.benchchem.com/product/b1139454#discovery-and-synthesis-of-enmd-2076
https://www.benchchem.com/product/b1139454#discovery-and-synthesis-of-enmd-2076
https://www.benchchem.com/product/b1139454#discovery-and-synthesis-of-enmd-2076
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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